molecular formula C9H6ClFO2 B7828518 (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid

Cat. No.: B7828518
M. Wt: 200.59 g/mol
InChI Key: ILTHTYVKVJJPES-SNAWJCMRSA-N
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Description

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6ClFO2. It is a derivative of cinnamic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Chloro-3-fluorobenzoic acid, while reduction can produce 2-Chloro-3-fluorocinnamyl alcohol .

Scientific Research Applications

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorocinnamic acid
  • 3-Chloro-2-fluorocinnamic acid
  • 2-Chloro-4-fluorocinnamic acid

Uniqueness

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTHTYVKVJJPES-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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